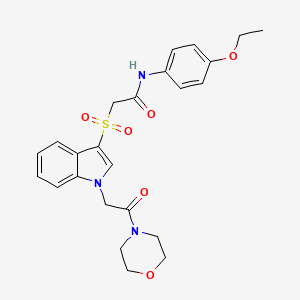

N-(4-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S/c1-2-33-19-9-7-18(8-10-19)25-23(28)17-34(30,31)22-15-27(21-6-4-3-5-20(21)22)16-24(29)26-11-13-32-14-12-26/h3-10,15H,2,11-14,16-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICSXEIWNXAPAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide, also known by its CAS number 878059-51-9, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, efficacy against various cell lines, and potential as a lead compound in drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 485.6 g/mol. The compound features an indole moiety, a morpholine group, and a sulfonamide linkage, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 878059-51-9 |

Research indicates that compounds similar to this compound exhibit activity through various mechanisms, including:

- Inhibition of Tubulin Polymerization : Some related compounds have been shown to induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to colchicine .

- Targeting Specific Enzymes : The presence of the morpholino and sulfonamide groups suggests potential interactions with enzymes involved in cancer progression or inflammation .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:

- HeLa Cells : Effective at inhibiting cell proliferation.

- MCF-7 Cells : Shows significant cytotoxicity.

- HT-29 Cells : Demonstrates dose-dependent effects.

For instance, related indole-based compounds have shown IC values as low as 0.34 µM against MCF-7 cells, indicating strong anticancer properties .

Case Studies

A study conducted on a series of indole derivatives highlighted that modifications in the structure significantly influenced their biological activity. The compound under review was part of this series and showed promising results in preliminary assays.

Comparative Analysis with Other Compounds

The following table compares the biological activity of this compound with other related compounds:

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| N-(4-Ethoxyphenyl)-2-sulfonamide | HeLa | 0.52 | Tubulin polymerization inhibition |

| N-benzyl-acetamides (related structure) | MCF-7 | 0.34 | Apoptosis induction |

| Indole derivative with morpholine | HT-29 | 0.86 | Enzyme inhibition |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula: C20H23N3O4S

- Molecular Weight: 433.5 g/mol

- IUPAC Name: 3-(4-ethoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

The structure contains a morpholine ring and an indole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Research has indicated that compounds similar to N-(4-ethoxyphenyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit significant anticancer properties. For instance, studies involving indole derivatives have shown promising results against various cancer cell lines, including human glioblastoma and lung adenocarcinoma cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

In a study by Evren et al. (2019), novel thiazole derivatives demonstrated strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with some compounds achieving IC50 values as low as 23.30 mM . This suggests that similar structures could enhance the efficacy of this compound in targeting cancer cells.

Anti-inflammatory Properties

The compound has potential applications as a COX-II inhibitor, which is crucial in managing inflammatory conditions. Inhibition of COX-II can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.

Research Insight:

A review highlighted various scaffolds of known COX-II inhibitors, suggesting that compounds with similar structural features might exhibit comparable inhibitory activities . This positions this compound as a candidate for further exploration in anti-inflammatory drug development.

Anticonvulsant Effects

Preliminary studies have shown that certain derivatives related to this compound may possess anticonvulsant properties. The modulation of neurotransmitter systems through specific receptor interactions is a common mechanism for anticonvulsant activity.

Case Study:

Research on thiazole-integrated compounds indicated promising anticonvulsant effects when tested in animal models, suggesting that modifications to the core structure could yield effective treatments for epilepsy .

Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues with Indole/Acetamide Cores

(a) N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I)

- Key Differences: Replaces the indole-sulfonyl group with a thiazolidinone ring and phenylimino substituent.

(b) 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31)

- Key Differences : Features a trifluoromethylphenyl sulfonyl group and a 4-chlorobenzoyl substituent on the indole.

- Synthesis : Prepared via coupling of indole acetic acid derivatives with sulfonamides, yielding 43% after HPLC purification .

- Electronic Effects: The electron-withdrawing trifluoromethyl group may enhance metabolic stability compared to the morpholino group in the target compound.

(c) N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

- Key Differences : Uses a biphenyl-propanamide chain instead of sulfonyl acetamide.

- Structural Flexibility : The ethyl linker and biphenyl group may confer distinct binding modes in enzyme inhibition .

Morpholino-Containing Analogues

(a) 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Key Differences: Incorporates a methylsulfonyl-morpholino ring and 4-isopropylphenyl group.

- Synthesis : Achieved via acetylation of precursor morpholines with acetyl chloride (58% yield) .

(b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

- Key Differences: Combines a thiazol ring with a morpholino-acetamide side chain.

- Bioactivity : Thiazol derivatives are often explored for kinase inhibition, though specific data are absent here .

Sulfonyl/Sulfanyl Acetamide Derivatives

(a) 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

- Key Differences: Replaces sulfonyl with sulfanyl and morpholino with azepanyl.

- Conformational Impact: The larger azepane ring (7-membered) may alter steric interactions compared to the 6-membered morpholino ring .

(b) N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

- Key Differences: Substitutes morpholino-2-oxoethyl with a 2-methylbenzyl group.

- Physical Properties: Predicted boiling point (757.4°C) and density (1.23 g/cm³) suggest higher thermal stability than morpholino derivatives .

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions starting with the preparation of the indole-sulfonyl core, followed by sequential functionalization. Key steps include:

- Core formation : Condensation of indole derivatives with sulfonylating agents under controlled pH (6.5–7.5) and temperature (40–60°C) to minimize side reactions .

- Morpholino-2-oxoethyl introduction : Use of 2-chloroacetyl morpholine in the presence of NaHCO₃ as a base, with DMF as a solvent at 80°C for 6–8 hours .

- Optimization strategies : Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of morpholino reagent to indole intermediate), employing gradient purification via silica gel chromatography (2–5% MeOH in CH₂Cl₂), and monitoring reaction progress with TLC/HPLC .

Basic: What analytical techniques are recommended for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 7.69 ppm for indole protons, δ 168.6 ppm for carbonyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (ESI/APCI+) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 515) .

Advanced: How can researchers resolve contradictions in biological activity data across different in vitro models?

- Comparative assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) under matched conditions (e.g., serum-free media, 48-hour exposure).

- Mechanistic profiling : Combine transcriptomics and proteomics to identify off-target effects that may explain variability in IC₅₀ values .

- Dose-response refinement : Test concentrations spanning 0.1–100 μM to capture full activity curves, addressing discrepancies from threshold effects .

Advanced: What strategies elucidate molecular interaction mechanisms with biological targets?

- Molecular docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with kinase domains or GPCRs, focusing on sulfonyl and morpholino groups as key interaction sites .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD) for target proteins, with immobilization via amine coupling .

- Mutagenesis studies : Modify putative binding residues (e.g., Tyr-452 in EGFR) to validate computational predictions .

Basic: What physicochemical properties influence experimental design?

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions (10 mM) for in vitro studies .

- Stability : Susceptibility to hydrolysis at pH >8 requires storage at 4°C in anhydrous conditions .

- LogP : Predicted value of 3.2 indicates moderate membrane permeability, guiding cell-penetration assays .

Advanced: How to address challenges in scaling up synthesis while maintaining stereochemical fidelity?

- Process intensification : Replace batch reactions with flow chemistry for morpholino coupling, ensuring consistent temperature/pH control .

- In-line analytics : Implement PAT tools (e.g., FTIR probes) to monitor intermediates in real time .

- Crystallization optimization : Use anti-solvent addition (e.g., hexane) to enhance enantiomeric purity during recrystallization .

Basic: Recommended storage conditions and handling precautions?

- Storage : -20°C in amber vials under argon to prevent oxidation; desiccant packs to avoid hygroscopic degradation .

- Handling : Use nitrile gloves and fume hoods due to potential irritancy (LD₅₀ > 2000 mg/kg in rodents) .

Advanced: Suitable computational approaches for predicting metabolic pathways?

- In silico metabolism : Use GLORYx or SwissADME to identify primary Phase I oxidation sites (e.g., morpholino ring) and Phase II glucuronidation .

- Molecular dynamics (MD) : Simulate liver microsomal environments to predict CYP3A4-mediated demethylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.